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molecular formula C10H9ClF3N3 B3021492 4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride CAS No. 88164-54-9

4-Hydrazino 7-trifluoromethyl-quinoline hydrochloride

Cat. No. B3021492
M. Wt: 263.65 g/mol
InChI Key: ZKBKPDSQOGAGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407803

Procedure details

A mixture of 4-chloro-7-trifluoromethylquinoline (21.95 g.) in ethanol (100 ml.) and hydrazine hydrate (60 g.) was refluxed overnight. The solvent and the excess of reagent were removed in vacuo to give 4-hydrazino-7-trifluoromethylquinoline hydrochloride.
Quantity
21.95 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.O.[NH2:17][NH2:18]>C(O)C>[ClH:1].[NH:17]([C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1)[NH2:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
21.95 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
60 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent and the excess of reagent were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.N(N)C1=CC=NC2=CC(=CC=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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